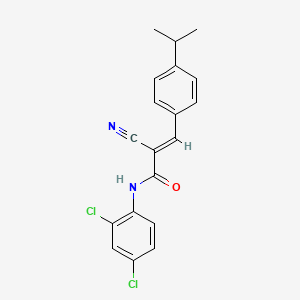
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological pathways.
作用機序
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation of the kinase activity of the α-subunit. AMPK activation by this compound results in phosphorylation of downstream targets involved in various biological pathways. This compound has been shown to induce autophagy by activating the ULK1 complex, a downstream target of AMPK. It has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis in the liver, leading to improved lipid metabolism. Additionally, this compound has been shown to induce autophagy and inhibit cell growth and proliferation in cancer cells.
実験室実験の利点と制限
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific investigation of AMPK-mediated signaling pathways. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, such as AKT and PKA, which may complicate interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the role of AMPK activation by this compound in neurodegenerative diseases such as Alzheimer's disease. It has been shown that AMPK activation can improve cognitive function and reduce amyloid beta accumulation in mouse models of Alzheimer's disease. Another area of interest is the role of AMPK activation in cancer therapy. This compound has been shown to inhibit cell growth and proliferation in various cancer cell lines, suggesting that it may be a potential therapeutic agent for cancer treatment. Finally, further investigation is needed to determine the long-term effects of this compound on AMPK signaling and cellular function.
合成法
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized by a multi-step process involving the coupling of 2,4-dichlorobenzonitrile with 4-isopropylphenylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-bromo-4-methylphenylboronic acid. The resulting intermediate is then subjected to a cyanoamide formation reaction with ethyl cyanoacetate, followed by deprotection of the ethyl ester to yield this compound.
科学的研究の応用
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been widely used in scientific research to investigate the role of AMPK in various biological pathways. It has been shown to activate AMPK in a dose-dependent manner and to induce AMPK-mediated signaling pathways. This compound has been used to study the effects of AMPK activation on glucose and lipid metabolism, autophagy, and cell growth. It has also been used to investigate the role of AMPK in cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)9-15(11-22)19(24)23-18-8-7-16(20)10-17(18)21/h3-10,12H,1-2H3,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJLNFDKDKMGT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

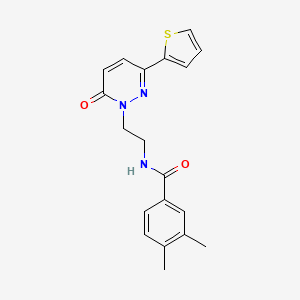
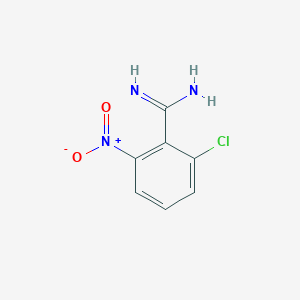
![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
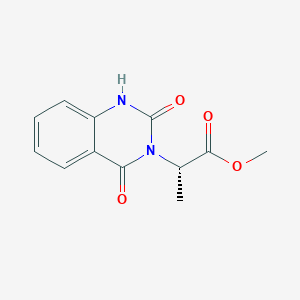
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
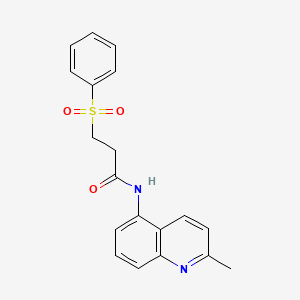
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
